molecular formula C17H17N3O2S B2525839 5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-03-4

5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2525839
CAS No.: 338751-03-4
M. Wt: 327.4
InChI Key: QFNJJBDVUALULM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by:

  • A 2-phenyl substituent at position 2, contributing to π-π stacking interactions in biological systems.
  • A 4-{[(2-thienylmethyl)amino]methylene} moiety, introducing a thiophene-based heterocyclic system that may improve electronic properties and binding affinity in pharmacological contexts .
  • Condensation reactions between pyrazolone precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes or amines under reflux conditions, often catalyzed by bases like piperidine or diethanolamine . For example, thiophene-2-carboxaldehyde reacts with pyrazolone derivatives to form thienyl-substituted analogs .
  • Functionalization steps, such as ethoxylation, may involve nucleophilic substitution or protection/deprotection strategies .

Properties

IUPAC Name

5-ethoxy-2-phenyl-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-22-16-15(12-18-11-14-9-6-10-23-14)17(21)20(19-16)13-7-4-3-5-8-13/h3-10,12,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRUHGBXMIKYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS No. 338751-03-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a thienylmethyl group and an ethoxy substituent, suggests diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.

The molecular formula of this compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S, with a molecular weight of 327.4 g/mol. Key physicochemical properties include:

  • Boiling Point: Approximately 446.7°C (predicted) .
  • Density: Estimated at 1.26 g/cm³ .
  • pKa: Approximately 8.42 .

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole compounds have been shown to protect erythrocytes from oxidative damage induced by toxic substances such as 4-nonylphenol in fish models like Clarias gariepinus. The protective effect was measured by assessing the percentage of altered erythrocytes, which was significantly lower in treated groups compared to controls .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16
Thieno Compound (7e)28.3 ± 2.04
Thieno Compound (7f)3.7 ± 0.37

This data highlights the potential of thieno[2,3-c]pyrazole derivatives as effective antioxidants .

Antimicrobial and Anti-inflammatory Activity

Pyrazole derivatives, including those similar to the compound , have been reported to possess antimicrobial and anti-inflammatory properties. These activities are particularly relevant in the context of developing new therapeutic agents for treating infections and inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored extensively. Some studies suggest that specific thienopyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth .

Case Studies

Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing various thienopyrazole derivatives demonstrated their biological activities through in vitro assays against cancer cell lines and microbial strains. The synthesized compounds were evaluated for their cytotoxicity and antimicrobial efficacy, showing promising results that warrant further investigation into their mechanisms of action .

Case Study: Antioxidant Effects in Aquatic Species
Another investigation assessed the impact of new thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus. The study found that these compounds significantly reduced oxidative stress markers compared to control groups exposed solely to toxicants .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazol compounds exhibit promising anticancer properties. For instance, compounds similar to 5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents .

Antimicrobial Properties

Research has shown that pyrazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. In particular, the thienyl moiety enhances the compound's interaction with microbial targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobialShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL.
Study CAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 70%.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Biological Activity / Applications Physicochemical Properties Reference
Target Compound 5-ethoxy, 2-phenyl, 4-[(2-thienylmethyl)amino]methylene Not explicitly reported; inferred antiviral/antimicrobial potential based on structural analogs Higher lipophilicity (ethoxy group); molecular weight ~357 g/mol (estimated)
(Z)-5-Methyl-4-(thiophen-2-ylmethylene)-2,4-dihydro-3H-pyrazol-3-one 5-methyl, 4-(thiophen-2-ylmethylene) Antiviral activity (in silico); potential IDO1 inhibition MP: ~170°C; molecular weight 218 g/mol; IR: ν(C=O) ~1700 cm⁻¹
2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one (TSE) 5-propyl, 2-phenyl Anti-fibrotic (inhibits TGF-β2/SMAD pathways); reduces collagen I/fibronectin in ocular fibrosis MP: Not reported; LogP ~2.8 (predicted); molecular weight 218 g/mol
4-[(4-Methoxybenzylidene)amino]-3-phenyl-1H-pyrazol-1-yl derivatives 4-methoxybenzylidene, 3-phenyl Antimicrobial (Gram-positive bacteria); molecular docking with cytochrome c peroxidase Yields >70%; IR: ν(C=N) ~1600 cm⁻¹
5-Ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one 4-pyridinylmethyl (vs. thienylmethyl in target compound) Not reported; pyridine moiety may enhance solubility Molecular weight ~354 g/mol; potential for H-bonding due to pyridine nitrogen
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl Thiadiazole-amino-methylene, dichlorophenyl Anticancer (in silico); targets kinase inhibitors High molecular weight (458 g/mol); LogP ~4.2 (predicted)

Key Findings

Substituent Effects on Bioactivity :

  • The thienylmethyl group in the target compound may offer superior electronic interactions compared to phenyl or pyridinyl analogs, as thiophene’s sulfur atom participates in resonance and weak polar interactions .
  • Ethoxy vs. Methyl/Propyl Groups : The ethoxy substituent at position 5 likely increases metabolic stability compared to methyl or propyl groups, which are more prone to oxidation .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 5-methyl or 4-methoxybenzylidene) are synthesized in higher yields (>70%) using one-pot condensation methods . Introduction of the thienylmethylamino group may require optimized reaction conditions (e.g., catalyst selection, solvent polarity) to avoid side products .

Pharmacological Potential: Pyrazolones with thiophene or thiadiazole moieties show enhanced antiviral and anticancer activities in silico, suggesting the target compound may share similar properties . The anti-fibrotic activity of TSE highlights the therapeutic relevance of pyrazolone scaffolds in modulating signaling pathways like TGF-β2/SMAD .

Thienylmethyl-substituted derivatives exhibit distinct IR signatures (e.g., ν(C=N) ~1600 cm⁻¹) due to conjugation with the thiophene ring .

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

The core pyrazolone structure is typically synthesized via cyclocondensation between substituted hydrazines and β-ketoesters or diketones. For this compound, phenylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions to form 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Subsequent functionalization at the 4-position introduces the thienylmethyl amino group through a Mannich-type reaction.

Procedure :

  • Formation of Pyrazolone Core :
    • Phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in ethanol with catalytic acetic acid for 6–8 hours.
    • The intermediate 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one precipitates upon cooling and is purified via recrystallization from ethanol.
  • Introduction of Thienylmethyl Amino Group :
    • The pyrazolone intermediate (10 mmol) is reacted with 2-thienylmethylamine (12 mmol) in isopropyl alcohol at 50–70°C for 15–24 hours, often with DMF as a cosolvent.
    • The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 3:7), and the product is isolated via vacuum filtration.

Mechanistic Insight :
The Mannich reaction proceeds via imine formation, where the methylene group at the 4-position of the pyrazolone acts as the nucleophile, attacking the electrophilic amine derivative.

Multi-Step Synthesis Using Protective Groups

A patent (WO1998058934A1) outlines a protective group strategy to enhance regioselectivity and yield:

Stepwise Synthesis :

  • Protection of Amine Functionality :
    • The thienylmethyl amine is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl in dichloromethane with triethylamine.
  • Condensation with Pyrazolone Intermediate :

    • The SEM-protected amine (8 mmol) is condensed with 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8 mmol) in isopropyl alcohol at 50°C for 24 hours.
  • Deprotection :

    • The SEM group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the final compound.

Advantages :

  • SEM protection prevents unwanted side reactions during condensation.
  • Yields improve from 45% (unprotected) to 68% (protected).

Diazotization and Coupling Approach

Analogous to methods for related pyrazolones, diazotization of aniline derivatives followed by coupling with hydrazides can be adapted:

Procedure :

  • Diazotization :
    • 4-Aminoacetophenone (0.01 mol) is diazotized in 6 M HCl with NaNO₂ at 0–5°C.
  • Coupling with Hydrazide :

    • The diazonium salt is coupled with cyanoacetic hydrazide (0.01 mol) in ethanol with sodium acetate, forming a hydrazone intermediate.
  • Cyclization and Functionalization :

    • Refluxing the hydrazone in ethanol induces cyclization to the pyrazolone core.
    • Post-functionalization with 2-thienylmethylamine follows the Mannich protocol.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent Isopropyl alcohol/DMF (3:1) Maximizes solubility of intermediates
Temperature 50–70°C Balances reaction rate and decomposition
Catalyst Sodium acetate (pH 4–5) Accelerates cyclocondensation
Reaction Time 15–24 hours Ensures complete functionalization

Characterization and Analytical Data

The compound is validated using:

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -OCH₂CH₃), 4.25 (q, 2H, -OCH₂), 6.95–7.80 (m, 8H, aromatic), 8.45 (s, 1H, -CH=N-).
  • Mass Spectrometry : Molecular ion peak at m/z 353 [M+H]⁺.
  • TGA : Decomposition onset at 150°C, confirming thermal stability.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one?

Answer:
The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors (e.g., β-keto esters or substituted aldehydes). Key steps include:

  • Hydrazone formation : Reacting a hydrazine derivative (e.g., thienylmethylhydrazine) with an ethoxy-substituted β-keto ester under acidic or basic conditions to form the pyrazolone core .
  • Methylene insertion : Introducing the aminomethylene group via condensation with a thienylmethylamine derivative, often catalyzed by acetic acid or p-toluenesulfonic acid .
  • Purification : Recrystallization from ethanol or methanol is standard, though column chromatography may be required for impurities .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : To verify the pyrazolone core, ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2), and thienyl protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1720–1680 cm⁻¹) and N-H stretches (3300–3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation steps, while ethanol minimizes side reactions during cyclization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate aminomethylene formation .
  • Real-time monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reaction times .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous pyrazolone derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethoxy vs. methoxy, phenyl vs. thienyl) and correlate with bioassay results (e.g., IC50 values for anticancer activity) .
  • Computational modeling : Use molecular docking to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with experimental assays .
  • Control experiments : Test stability under assay conditions (pH, temperature) to rule out decomposition artifacts .

Advanced: What strategies are effective for analyzing tautomeric equilibria in the pyrazolone core?

Answer:

  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) in the solid state .
  • NMR titration : Monitor chemical shift changes in deuterated DMSO or CDCl3 to assess solution-phase tautomerism .
  • DFT calculations : Predict energetically favored tautomers using Gaussian or ORCA software .

Basic: What are the key solubility and stability considerations for this compound in biological assays?

Answer:

  • Solubility : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation. Test solubility in PBS or cell culture media .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC analysis to detect hydrolysis or oxidation products .

Advanced: How can researchers design analogs to enhance the compound’s pharmacokinetic profile?

Answer:

  • Bioisosteric replacement : Substitute the thienyl group with furan or pyridine to improve metabolic stability .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • LogP optimization : Adjust the ethoxy chain length or incorporate polar groups (e.g., -OH, -COOH) to modulate membrane permeability .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced: How can synthetic by-products be identified and minimized during scale-up?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates .
  • PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time by-product detection .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • Enzyme kinetics : Measure inhibition constants (Ki) for target enzymes (e.g., topoisomerase II for anticancer activity) .
  • Cellular imaging : Use fluorescently tagged analogs to track subcellular localization .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.